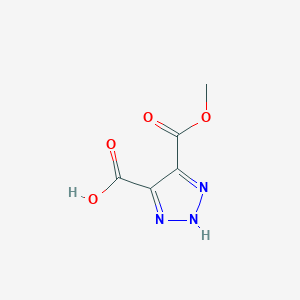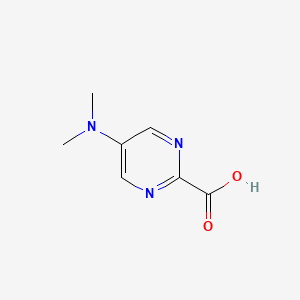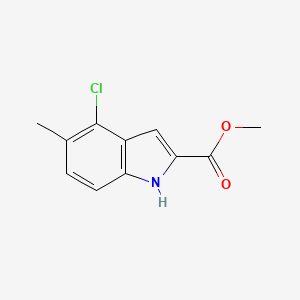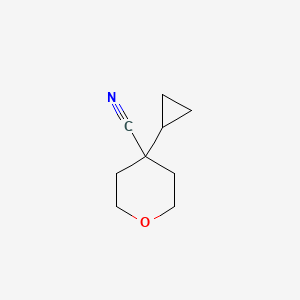![molecular formula C17H24N2O5 B6601604 8-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 77211-59-7](/img/structure/B6601604.png)
8-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Descripción general
Descripción
8-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (hereafter referred to as 8-MPD) is a synthetic compound that has been studied for its potential applications in biomedical research. It is a member of the spirocyclic family of compounds, which are characterized by a cyclic structure with two fused rings, and is known for its unique properties. 8-MPD has been studied for its ability to act as a ligand for several proteins, and its potential use as a drug delivery system.
Aplicaciones Científicas De Investigación
8-MPD has been studied for its potential applications in biomedical research. It has been shown to act as a ligand for several proteins, including the estrogen receptor, the androgen receptor, and the glucocorticoid receptor. This makes 8-MPD a potential drug delivery system, as it can be used to target specific proteins in the body. In addition, 8-MPD has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cell lines. Furthermore, 8-MPD has been studied for its potential use in drug delivery and targeted drug delivery, as it has been shown to be able to target specific cells in the body.
Mecanismo De Acción
The mechanism of action of 8-MPD is not fully understood. However, it is believed that 8-MPD binds to the estrogen receptor, androgen receptor, and glucocorticoid receptor, and that this binding leads to the activation of certain pathways in the body. In addition, 8-MPD has been shown to inhibit the growth of certain cancer cell lines, and it is believed that this is due to its ability to bind to the estrogen receptor and androgen receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-MPD are not fully understood. However, 8-MPD has been shown to bind to the estrogen receptor, androgen receptor, and glucocorticoid receptor, and this binding has been shown to lead to the activation of certain pathways in the body. In addition, 8-MPD has been shown to inhibit the growth of certain cancer cell lines, and it is believed that this is due to its ability to bind to the estrogen receptor and androgen receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 8-MPD include its ability to bind to the estrogen receptor, androgen receptor, and glucocorticoid receptor, and its potential use as a drug delivery system. In addition, 8-MPD has been shown to be able to target specific cells in the body, which makes it a potential drug delivery system. The main limitation of 8-MPD is its lack of toxicity, as it has not been shown to be toxic to cells in the body.
Direcciones Futuras
The future directions for 8-MPD research include further study of its mechanism of action, its potential use as a drug delivery system, and its potential applications in cancer research. Additionally, further studies should be conducted to determine the toxicity of 8-MPD, as well as its potential side effects. Finally, further research should be conducted to determine the potential therapeutic applications of 8-MPD, such as its ability to target specific proteins in the body.
Propiedades
IUPAC Name |
8-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-22-14-4-2-3-5-15(14)23-11-13(20)10-19-8-6-17(7-9-19)12-18-16(21)24-17/h2-5,13,20H,6-12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYWXPDKMZAXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2CCC3(CC2)CNC(=O)O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401139208 | |
| Record name | 8-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401139208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77211-59-7 | |
| Record name | 8-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77211-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401139208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-chloro-13-nitro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene](/img/structure/B6601537.png)
![tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6601571.png)





![N-methyl-4-[(methylsulfanyl)methyl]aniline](/img/structure/B6601606.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexanamide](/img/structure/B6601618.png)

